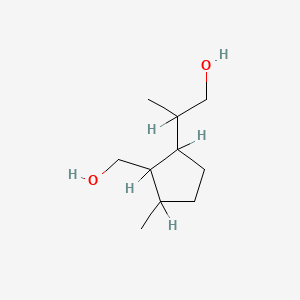
Iridodiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iridodiol, also known as this compound, is a useful research compound. Its molecular formula is C10H20O2 and its molecular weight is 172.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Iridodiol exhibits a range of biological activities that make it a candidate for various therapeutic applications. Key pharmacological properties include:
- Antioxidant Activity : this compound has demonstrated significant antioxidant properties, which can help mitigate oxidative stress in cells. This is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
- Anti-inflammatory Effects : Studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and pathways. This property is particularly beneficial in conditions such as arthritis and other inflammatory diseases.
- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against a variety of pathogens, including bacteria and fungi. This makes it a potential candidate for developing new antimicrobial agents.
Cancer Treatment
This compound has been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its role as a chemotherapeutic agent.
Case Study : A study conducted on breast cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis through the mitochondrial pathway. The compound's ability to modulate key signaling pathways involved in cell survival and death highlights its potential as an adjunct therapy in cancer treatment.
Neuroprotection
The neuroprotective effects of this compound are being explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study : In an experimental model of Alzheimer's disease, this compound administration resulted in improved cognitive function and reduced neuronal loss, attributed to its antioxidant and anti-inflammatory properties. These findings support further investigation into its use for neuroprotection.
Hepatoprotection
This compound has shown promise in protecting liver cells from damage caused by toxins or diseases such as hepatitis.
Research Findings : A study highlighted that this compound could reduce liver enzyme levels and improve histological features in animal models of liver injury, suggesting its potential as a hepatoprotective agent.
Data Table: Summary of Applications and Findings
Propiedades
IUPAC Name |
2-[2-(hydroxymethyl)-3-methylcyclopentyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-7-3-4-9(8(2)5-11)10(7)6-12/h7-12H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPIHWYCJUPOFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1CO)C(C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20964074 |
Source


|
| Record name | 2-[2-(Hydroxymethyl)-3-methylcyclopentyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20964074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485-42-7 |
Source


|
| Record name | Iridodiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[2-(Hydroxymethyl)-3-methylcyclopentyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20964074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













